2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone
Description
Properties
IUPAC Name |
2-[(E)-C-cyclopropylcarbonohydrazonoyl]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-15-11(7-5-6-7)10-12(16)8-3-1-2-4-9(8)13(10)17/h1-4,7,10H,5-6,14H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGAKFIFEQVFON-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NN)C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\N)/C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone typically involves the reaction of indane-1,3-dione with cyclopropylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Blocks : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation and reduction .
- Catalysis : It acts as a catalyst in several chemical reactions due to its unique structure and reactivity .
Biology
- Antimicrobial Properties : Studies indicate that 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone exhibits antimicrobial activity. Its derivatives have been tested against various pathogens, showing promising results that warrant further exploration .
- Anticancer Activity : The compound is being investigated for its potential anticancer properties. Initial studies suggest that it may inhibit certain cancer cell lines, although more research is needed to confirm these effects and understand the underlying mechanisms .
Medicine
- Drug Development : Researchers are exploring this compound for its potential in drug development, particularly in designing new therapeutic agents targeting specific diseases . Its ability to form stable complexes with metal ions could enhance its effectiveness in medicinal applications .
- Neutrophil Elastase Inhibition : Recent studies have focused on derivatives of indane-1,3-dione for their ability to inhibit human neutrophil elastase (HNE), an enzyme implicated in chronic obstructive pulmonary disease (COPD). These compounds show significant inhibition rates and could lead to new treatments for inflammatory diseases .
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of 2-(Cyclopropylcarbonyl)indane-1,3-dione demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazone group enhanced bioactivity .
Case Study 2: Neutrophil Elastase Inhibition
In a recent investigation into the inhibition of neutrophil elastase by indanedione derivatives, researchers synthesized several compounds based on 2-(Cyclopropylcarbonyl)indane-1,3-dione. The findings revealed that certain derivatives exhibited up to 80% inhibition of HNE activity in vitro, suggesting potential therapeutic applications for respiratory diseases .
Mechanism of Action
The mechanism of action of 2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic cycles or biological processes . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.
Comparison with Similar Compounds
Table 2. Bioactivity Profile of Indane-1,3-dione Derivatives
Biological Activity
2-(Cyclopropylcarbonyl)indane-1,3-dione, hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound features a hydrazone linkage which is known for its versatile biological activities. The general structure can be represented as follows:
Where:
- is the cyclopropyl group.
- and are part of the indane-1,3-dione structure.
- is the hydrazone linkage.
Antimicrobial Activity
Research has indicated that hydrazones, including 2-(Cyclopropylcarbonyl)indane-1,3-dione, exhibit significant antimicrobial properties. A study demonstrated that various hydrazone derivatives showed potent activity against multiple bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds were often lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Hydrazone A | 0.25 | Candida albicans |
| Hydrazone B | 0.05 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of 2-(Cyclopropylcarbonyl)indane-1,3-dione has been evaluated in several studies. Notably, one study reported that derivatives of indane-1,3-dione exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The IC50 values ranged from 4 to 17 μM against various cancer types including lung and breast cancer .
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 6.7 |
| MCF-7 (Breast) | 4.0 |
| HCT116 (Colon) | 17.0 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition: Hydrazones can inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Arrest: Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS): Some hydrazones have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
- Antimicrobial Study : A group synthesized several hydrazone derivatives and tested them against Escherichia coli and Candida species. The results indicated that certain derivatives had MIC values comparable to those of conventional antibiotics .
- Anticancer Evaluation : In vitro tests on human renal adenocarcinoma cells demonstrated that a derivative of 2-(Cyclopropylcarbonyl)indane-1,3-dione significantly inhibited cell proliferation with minimal effects on normal cell lines .
Q & A
What are the standard synthetic protocols for preparing 2-(Cyclopropylcarbonyl)indane-1,3-dione hydrazone, and how do reaction conditions influence yield?
Basic Question
The synthesis typically involves a condensation reaction between indane-1,3-dione derivatives and hydrazine analogs. For example, hydrazone formation is achieved by reacting 2-(cyclopropylcarbonyl)indane-1,3-dione with a hydrazine derivative (e.g., substituted phenylhydrazines) in ethanol or acetic acid under reflux. One-pot methods are preferred to minimize purification steps . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Acidic or basic catalysts (e.g., triethylamine or sulfuric acid) can accelerate the reaction, while excess hydrazine may lead to side products like bishydrazones .
How is the IUPAC nomenclature applied to this hydrazone derivative, and what structural features dictate its preferred name?
Basic Question
According to IUPAC guidelines, hydrazones are named as substituents on the parent hydrazine. The preferred name for 2-(cyclopropylcarbonyl)indane-1,3-dione hydrazone is derived by treating the hydrazone group (-NH-N=) as a substituent on the indane-1,3-dione core. The cyclopropylcarbonyl group at position 2 and the hydrazone linkage at the ketone position are prioritized in numbering .
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic Question
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm hydrazone linkage (C=N signal at ~150–160 ppm) and cyclopropyl proton splitting patterns.
- X-ray Crystallography : Resolves spatial arrangement of the hydrazone moiety and diketone system, as demonstrated for structurally similar indane-1,3-dione derivatives .
- HPLC with Fluorescence Detection : Used in analytical applications to quantify carbonyl adducts via pre-column derivatization .
What mechanistic insights explain the biological activity of indane-1,3-dione hydrazones, such as anticoagulant or anti-inflammatory effects?
Advanced Question
The diketone and hydrazone groups enable interactions with biological targets. For example, 2-substituted indane-1,3-dione derivatives prolong prothrombin time by inhibiting vitamin K epoxide reductase, akin to anisindione . Anti-inflammatory activity may arise from radical scavenging via the hydrazone’s redox-active NH-N= group. Mechanistic studies often combine in vitro assays (e.g., enzyme inhibition) with molecular docking to map binding interactions .
How do organocatalytic methods enhance the stereoselective synthesis of indane-1,3-dione hydrazone derivatives?
Advanced Question
Organocatalysts like chiral amines or thioureas enable asymmetric synthesis. For example, organocatalytic Michael additions or Diels-Alder reactions can introduce stereocenters adjacent to the diketone core. A recent study demonstrated enantioselective cyclization cascades using enals and indane-1,3-diones, achieving >90% enantiomeric excess . Solvent polarity and catalyst loading are critical for stereocontrol.
What analytical chemistry applications leverage the hydrazone functional group in this compound?
Advanced Question
The hydrazone’s reactivity with carbonyl groups makes it a pre-column derivatization agent in HPLC. For instance, hydrazones enhance the detectability of aldehydes/ketones via fluorescence or UV absorption. Method optimization involves pH adjustment (typically acidic) and reaction time to maximize derivatization efficiency .
How can researchers resolve contradictions in reported bioactivity data for structurally similar hydrazones?
Advanced Question
Discrepancies often arise from substituent effects or assay conditions. For example, electron-withdrawing groups (e.g., -Cl) on the hydrazone’s aryl ring enhance anticoagulant activity, while electron-donating groups (-OCH) may reduce it . Researchers should standardize assays (e.g., prothrombin time protocols) and verify compound purity via HPLC or mass spectrometry.
What strategies enable functionalization of the indane-1,3-dione core for tailored applications?
Advanced Question
Key strategies include:
- Knoevenagel Condensation : Introduces electron-deficient alkenes for push-pull dyes .
- Self-Condensation : Forms bindone derivatives under basic conditions, enhancing electron-accepting properties .
- Halogenation : Adds halogens (e.g., Cl, Br) to the aromatic ring for bioactivity modulation .
How do substituents on the hydrazone moiety influence structure-activity relationships (SAR) in pharmacological studies?
Advanced Question
SAR studies reveal that:
- Cyclopropylcarbonyl Group : Enhances metabolic stability by reducing oxidative degradation.
- Aryl Hydrazones : Para-substituted aryl groups (e.g., 4-Cl) improve target affinity, while ortho-substituents may sterically hinder binding .
- Methylene Linkers : Increase flexibility, improving interactions with hydrophobic enzyme pockets .
What reaction parameters must be optimized to scale up synthesis without compromising purity?
Advanced Question
Critical parameters include:
- Catalyst Selection : Triethylamine for base-catalyzed condensations vs. sulfuric acid for acidic conditions .
- Solvent Choice : Ethanol or acetic acid for solubility and byproduct removal.
- Temperature Control : Reflux conditions (~80°C) balance reaction rate and decomposition .
Purity is validated via melting point analysis, TLC, and recrystallization in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
